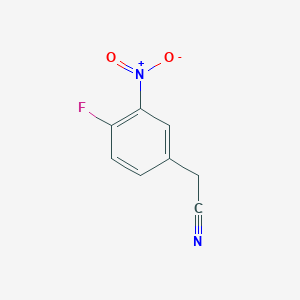

4-Fluoro-3-nitrophenylacetonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluoro-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOLUCPHJHRTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466465 | |

| Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157662-77-6 | |

| Record name | 4-FLUORO-3-NITROPHENYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Nitrophenylacetonitrile

Established Synthetic Pathways

The traditional synthesis of 4-Fluoro-3-nitrophenylacetonitrile is primarily achieved through a few well-documented routes. These methods, while effective, often involve multiple steps and specific precursor molecules.

Multi-step Synthesis from Fluorinated Aromatic Precursors

One common strategy involves starting with a pre-existing fluorinated aromatic compound and introducing the nitro and acetonitrile (B52724) functionalities in subsequent steps. A prominent example is the synthesis starting from 4-fluorophenylacetonitrile (B56358). This precursor, which contains the necessary fluoro and phenylacetonitrile (B145931) core structure, can then undergo nitration.

Another multi-step approach begins with an even simpler fluorinated precursor, such as 4-substituted halogeno benzene (B151609). google.com This process involves the nitration of the fluorinated benzene derivative, followed by a substitution reaction to introduce the cyanomethyl group. For instance, 2,5-difluoro nitrobenzene (B124822) can be reacted with ethyl cyanoacetate (B8463686) in the presence of anhydrous sodium carbonate and potassium iodide to yield a precursor that, after further steps, produces the desired 2-nitro-4-fluorophenyl acetonitrile. google.com

A general pathway can be outlined as follows:

Nitration: A fluorinated aromatic compound is treated with a nitrating agent to introduce the nitro group.

Functional Group Introduction: The cyanomethyl group (CH₂CN) is introduced, often through substitution reactions.

Nitration-based Approaches on Phenylacetonitrile Derivatives

The direct nitration of 4-fluorophenylacetonitrile is a primary method for synthesizing this compound. This reaction typically involves the use of a mixed acid, such as a combination of concentrated nitric acid and concentrated sulfuric acid. google.com The fluorine atom at position 4 of the phenyl ring directs the incoming nitro group primarily to the ortho position (position 3), yielding the target molecule.

However, controlling the regioselectivity of the nitration can be challenging. The direct nitration of phenylacetonitrile itself often results in a mixture of ortho and para isomers, which then requires separation, leading to lower yields of the desired para-isomer. google.com To overcome this, directional nitrating agents have been developed. For instance, a mixture of concentrated nitric acid and polyphosphoric acid can be used to improve the yield of the para-isomer, p-nitrophenylacetonitrile, by creating a sterically bulky nitrating species that favors attack at the less hindered para position. google.com While this specific example is for the para-isomer, the principle of using directing groups and specialized nitrating agents is central to these synthetic routes.

A study on the preparation of p-nitrophenylacetonitrile highlighted the use of a directional nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid. google.com This approach achieved a high yield of the para-isomer, demonstrating the effectiveness of tailored nitrating systems. google.com

| Precursor | Nitrating Agent | Key Findings | Reference |

| Phenylacetonitrile | Concentrated HNO₃ and H₂SO₄ | Produces a mixture of ortho and para isomers; para-isomer yield is around 48.6%. | google.com |

| Phenylacetonitrile | Concentrated HNO₃ and Polyphosphoric Acid | Increases the yield of the para-isomer to 64.69% with a product purity of 99.11%. | google.com |

| Phenylacetonitrile | HNO₃, H₃PO₄, and H₂SO₄ | Achieved an average yield of 70.50% for p-nitrophenylacetonitrile under optimized conditions. | google.com |

Cyanoalkylation Reactions

Cyanoalkylation reactions provide an alternative route to introduce the cyanomethyl group. This can be achieved by reacting a suitable precursor, such as a substituted benzyl (B1604629) halide, with a cyanide salt. For example, the synthesis of 3-nitrophenylacetonitrile (B14267) involves heating 1-(bromomethyl)-3-nitrobenzene with sodium cyanide in a solvent like dimethylformamide (DMF).

In the context of this compound, a hypothetical cyanoalkylation would involve a precursor like 1-(halomethyl)-4-fluoro-3-nitrobenzene. This compound would then be reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the final product.

Another approach described in the literature involves the reaction of 2,5-difluoro nitrobenzene with ethyl cyanoacetate in the presence of a base. google.com This is a type of cyanoalkylation where the ethyl cyanoacetate provides the carbon that will become part of the acetonitrile group after subsequent reaction steps. google.com

Novel and Green Synthesis Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and related compounds.

Catalytic Strategies (e.g., use of cuprous salts)

The use of catalysts can significantly improve the efficiency of synthetic reactions. In the synthesis of related nitriles, such as 2-nitro-4-trifluoromethyl benzonitrile, cuprous cyanide has been employed. google.com This suggests that a similar catalytic approach using cuprous cyanide could be a viable method for the synthesis of this compound from a suitable halogenated precursor, such as 4-fluoro-1-halo-3-nitrobenzene. The use of a copper catalyst can facilitate the cyanation reaction, often under milder conditions and with higher yields compared to non-catalytic methods.

Environmentally Benign Synthetic Protocols

The development of "green" synthetic methods aims to reduce the environmental impact of chemical processes. One area of exploration is the use of enzymatic catalysts. For instance, cytochrome P450 enzymes have been shown to catalyze nitration reactions in the synthesis of fluorinated tryptophan analogs. nih.gov This raises the possibility of developing a biocatalytic method for the nitration of 4-fluorophenylacetonitrile, which would be a more environmentally friendly alternative to the use of strong acids.

Another green approach focuses on improving the reaction conditions of established methods. For the synthesis of p-nitrophenylacetonitrile, a process using a directional nitrating agent of nitric acid, phosphoric acid, and sulfuric acid was noted to have minimal NO₂ emissions and did not require heating, making it more energy-efficient and environmentally benign. google.com Furthermore, the use of a novel silica-potassium fluoride (B91410) reagent has been reported for the fluorination of activated aromatic compounds, which could be applied in the synthesis of the fluorinated precursors. researchgate.net

| Approach | Description | Potential Application | Reference |

| Enzymatic Nitration | Use of cytochrome P450 enzymes to catalyze nitration. | A green alternative to mixed-acid nitration of 4-fluorophenylacetonitrile. | nih.gov |

| Improved Nitrating Agent | A mixture of HNO₃, H₃PO₄, and H₂SO₄ reduces NO₂ emissions and energy consumption. | A more environmentally friendly method for nitration-based synthesis. | google.com |

| Novel Fluorinating Agent | A silica-KF reagent for the fluorination of activated aromatic compounds. | Could be used in the green synthesis of fluorinated precursors. | researchgate.net |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is crucial for its application in further chemical syntheses. The optimization of reaction conditions is a critical step to maximize yield and purity while minimizing reaction time and the formation of byproducts. Research in the field of aromatic compound synthesis provides a framework for understanding the key parameters that can be adjusted to achieve these goals. While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, principles from related syntheses offer significant insights.

One of the common routes to synthesize nitrophenylacetonitrile derivatives is through the nitration of a phenylacetonitrile precursor. The optimization of this type of reaction involves a careful balance of several factors, including the choice of nitrating agent, the molar ratios of reactants, reaction temperature, and reaction time. For instance, in the synthesis of the isomeric p-nitrophenylacetonitrile, a nitrating agent composed of concentrated sulfuric acid, concentrated phosphoric acid, and concentrated nitric acid has been shown to be effective. google.com The optimization of the molar ratios of these acids is a key aspect of maximizing the yield of the desired product.

A study on the preparation of p-nitrophenylacetonitrile demonstrated that an optimal molar ratio of nitric acid to phosphoric acid to sulfuric acid of 1:0.65:1.49, and a molar ratio of nitric acid to phenylacetonitrile of 1.145:1, resulted in a significant improvement in yield. google.com The reaction temperature is another critical parameter. For the same synthesis, maintaining the temperature between 15-20°C for 2.5 hours was found to be the optimal condition, leading to an average yield of 70.50%. google.com Temperatures below this range could lead to an incomplete reaction, while higher temperatures might increase the formation of unwanted byproducts, such as the ortho-isomer, and promote the hydrolysis of the nitrile group. google.com

These principles of optimizing nitration reactions can be directly applied to the synthesis of this compound. The presence of the fluorine atom at the 4-position will influence the regioselectivity of the nitration of a fluorophenylacetonitrile precursor, directing the nitro group to the 3-position. The electron-withdrawing nature of the fluorine atom and the cyanoethyl group would require careful control of the reaction conditions to achieve efficient nitration.

Another synthetic route to consider is the nucleophilic substitution of a suitable precursor. For example, the synthesis of the related compound, 4-fluoro-3-nitrobenzonitrile, was achieved in a 57% yield by reacting the corresponding chloro compound with anhydrous potassium fluoride in dimethyl sulfoxide. researchgate.net This suggests that a similar strategy could be employed for this compound, where optimization would involve screening different fluoride sources, solvents, and reaction temperatures to maximize the efficiency of the substitution reaction.

Furthermore, the use of modern techniques such as automated optimization under dynamic flow conditions, although not specifically reported for this compound, represents a powerful tool for rapidly identifying optimal reaction parameters. chemrxiv.org This methodology allows for the efficient exploration of a wide range of conditions, including residence time and reactant stoichiometry, to quickly converge on the optimal settings for yield and purity.

The table below illustrates the kind of data that would be generated during an optimization study for a reaction like the nitration of phenylacetonitrile, which serves as a model for the synthesis of this compound.

| Entry | Reactant Molar Ratio (Nitric Acid:Substrate) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1 | 10 | 2 | 55 |

| 2 | 1.145:1 | 15-20 | 2.5 | 70.5 |

| 3 | 1.5:1 | 25 | 3 | 65 (with increased byproducts) |

| 4 | 1.145:1 | 10 | 2.5 | 68 |

| 5 | 1.145:1 | 25 | 2.5 | 67 |

This table is a representative example based on optimization studies of similar compounds and does not represent actual experimental data for this compound.

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitrophenylacetonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 4-Fluoro-3-nitrophenylacetonitrile, driven by the electron-deficient nature of the aromatic ring.

Regioselectivity and Stereoselectivity Studies

In SNAr reactions, the regioselectivity is dictated by the positions of the activating nitro group and the leaving group. For instance, in reactions of similar compounds like 2,4-difluoro-nitrobenzene with nucleophiles such as morpholine, substitution occurs at the positions activated by the nitro group. ichrom.com The fluorine atom is a good leaving group in these reactions. doubtnut.com The presence of both a fluoro and a nitro group on the aromatic ring of this compound significantly influences which position is more susceptible to nucleophilic attack. Generally, the position para to the nitro group is highly activated towards substitution. researchgate.net However, the specific regioselectivity in this compound would require dedicated experimental studies to definitively assign the preferred site of substitution.

Stereoselectivity is also a crucial aspect, particularly when the nucleophile or the resulting product is chiral. The synthesis of certain compounds using this compound has been described as stereoselective. biosynth.com

Influence of Fluoro and Nitro Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the electronic effects of the fluoro and nitro substituents. The nitro group, being a strong electron-withdrawing group, deactivates the entire aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. youtube.commdpi.com This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. youtube.com

The fluorine atom, while being the most electronegative element, can act as a leaving group in SNAr reactions. doubtnut.com Its presence is crucial for the SNAr pathway to proceed efficiently. The combined electron-withdrawing effects of the nitro group and the fluorine atom make the aromatic ring of this compound highly susceptible to attack by nucleophiles. nih.govstrath.ac.uk

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) in this compound is also a site of significant chemical reactivity.

Condensation Reactions

The active methylene (B1212753) group of the acetonitrile moiety can participate in various condensation reactions. biosynth.com For example, it can undergo Knoevenagel condensation with aldehydes and ketones. In a related study, the condensation of β-ketonitriles with 4-fluorobenzaldehyde (B137897) was shown to proceed via a Knoevenagel condensation followed by nucleophilic aromatic substitution. mdpi.com This suggests that the acetonitrile group in this compound could similarly react with carbonyl compounds to form new carbon-carbon double bonds.

Hydrolysis and Derivatization

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-3-nitrophenylacetic acid. This transformation is a common derivatization of nitriles. Further derivatization could include the conversion of the carboxylic acid to esters, amides, or other functional groups. The hydrolysis of the nitrile is a key step in the preparation of p-nitrophenylacetic acid from p-nitrophenylacetonitrile. chemicalbook.com

Carbanion Formation and Reactivity

Stability and Electronic Delocalization of the Carbanion

The methylene group of this compound is positioned between two electron-withdrawing groups, the phenyl ring and the cyano group, making the benzylic protons acidic. Treatment with a base results in the formation of a carbanion. The stability of this carbanion is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Both the nitro and cyano groups are powerful electron-withdrawing groups that stabilize the negative charge of the carbanion through resonance and inductive effects. numberanalytics.com The negative charge can be delocalized over the entire molecule, including the phenyl ring and the nitro and cyano groups. researchgate.net This delocalization is a key factor in the stability of the carbanion. researchgate.net

Studies on the related compound, (4-nitrophenyl)acetonitrile, have shown that upon carbanion formation, the phenylene ring undergoes quinoidization, and the geometry of the methylenic carbon changes from tetrahedral to planar. researchgate.net The negative charge is distributed across the carbanionic center, the phenylene ring, the nitro group, and the cyano group. researchgate.net In the case of this compound, the fluorine atom, being highly electronegative, further withdraws electron density from the ring via the inductive effect, which can contribute to the stabilization of the carbanion. However, halogens can also exhibit a destabilizing I-π repulsion with the carbanionic center, the extent of which depends on the geometry of the carbanion. siue.edu Fluorinated carbanions tend to adopt a pyramidal structure, which is a result of the balance between these stabilizing and destabilizing effects. siue.edu

Table 1: Calculated Charge Delocalization in the Carbanion of (4-nitrophenyl)acetonitrile researchgate.net

| Functional Group | Charge (e⁻) |

| Carbanionic Center | 0.40 |

| Phenylene | 0.24 |

| Nitro Group | 0.21 |

| Cyano Group | 0.15 |

Reactivity of the Carbanion in Carbon-Carbon Bond Formation

The stabilized carbanion of this compound is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. numberanalytics.com These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

One of the most common reactions involving such carbanions is their reaction with electrophiles like carbonyl compounds. numberanalytics.com The carbanion can attack the electrophilic carbon of an aldehyde or ketone in a nucleophilic addition reaction, leading to the formation of a new carbon-carbon bond and an alcohol functional group. numberanalytics.comyoutube.com This type of reaction is a cornerstone of synthetic organic chemistry.

The reactivity of the carbanion can be influenced by the solvent and the counterion present in the reaction mixture. numberanalytics.com Polar aprotic solvents, for instance, can enhance the nucleophilicity of the carbanion by solvating the counterion and reducing ion pairing. numberanalytics.com

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH2), a transformation of significant synthetic utility. The resulting 3-amino-4-fluorophenylacetonitrile is a valuable intermediate in the synthesis of various biologically active molecules. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several methods available to achieve this transformation. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), are effective reducing agents for nitro groups. masterorganicchemistry.com

Other Reagents: Other reagents that can be employed for this reduction include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org

The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. scispace.com For example, some reagents might also reduce the cyano group, so conditions must be carefully selected to achieve the desired transformation. scispace.com The reduction of the nitro group to an amine dramatically changes the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent System | Description |

| H₂, Pd/C | Catalytic hydrogenation |

| Fe, HCl | Metal in acidic media |

| Sn, HCl | Metal in acidic media |

| Zn, HCl | Metal in acidic media |

| SnCl₂ | Mild reducing agent |

| Sodium Hydrosulfite | Aqueous reduction |

Further Functionalization of the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom is a good leaving group in SNAr reactions, especially when positioned ortho or para to a nitro group. In this molecule, the fluorine is ortho to the nitro group, making it susceptible to displacement by various nucleophiles.

This reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring. For instance, reaction with oxygen, nitrogen, or sulfur-based nucleophiles can lead to the formation of ethers, amines, and thioethers, respectively. researchgate.net This provides a versatile strategy for the synthesis of a diverse array of substituted aromatic compounds. The functionalization of planar aromatic rings is often a straightforward and economical approach to building complex molecules. rsc.org

The vicarious nucleophilic substitution (VNS) is another potential pathway for the functionalization of this electron-deficient aromatic ring. researchgate.net In VNS reactions, a nucleophile attacks the aromatic ring at a position other than the one bearing the leaving group, leading to the substitution of a hydrogen atom.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are essential for a comprehensive understanding of the reactions involving this compound. Such studies can provide valuable insights into reaction pathways, transition states, and the factors that govern reaction rates and equilibria.

For the carbanion formation, spectrophotometric titration can be used to study the ionization of the parent molecule in various solvent systems. researchgate.net These studies can reveal information about the pKa of the compound and the nature of the solvent-anion interactions. researchgate.net For instance, studies on the related 4-nitrophenylacetonitrile (B121139) have shown that in hydroxylic solvents, the anion can exist in both an unspecifically solvated form and a form that is hydrogen-bonded to the nitro group. researchgate.net

Kinetic studies of the reactions of the carbanion with electrophiles can help to quantify its nucleophilicity. uni-muenchen.de By measuring the rates of reaction with a series of standard electrophiles, a nucleophilicity parameter can be determined, allowing for a quantitative comparison with other nucleophiles. uni-muenchen.de Similarly, the rates of nucleophilic aromatic substitution on the aromatic ring can be studied to understand the influence of the nucleophile, leaving group, and solvent on the reaction mechanism.

Computational methods, such as density functional theory (DFT) and ab initio calculations, can be employed to model the structures of reactants, intermediates, and transition states, as well as to calculate the energetic profiles of reaction pathways. researchgate.net These theoretical studies can complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure, geometry, and energetic properties of 4-fluoro-3-nitrophenylacetonitrile. These methods solve the Schrödinger equation for the molecule, albeit with certain approximations, to yield valuable data on its quantum mechanical nature.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a rigorous approach to studying molecular systems. The Hartree-Fock (HF) method, a fundamental ab initio technique, provides a good initial approximation of the molecular orbitals and electronic energy by considering the average effect of electron-electron repulsion.

For molecules like this compound, the HF method can be used to determine the ground-state geometry and electronic wave function. However, the HF method does not fully account for electron correlation, which is the instantaneous interaction between electrons.

To incorporate electron correlation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory, particularly at the second order (MP2), are employed. MP2 calculations build upon the HF results to provide a more accurate description of the molecule's energy and properties. While computationally more demanding than HF, the MP2 method is often necessary for obtaining reliable results for systems with significant electron correlation effects, which can be expected in a molecule with electronegative substituents like fluorine and a nitro group.

A study on the related compound, (4-nitrophenyl)acetonitrile, utilized both HF and MP2 methods to analyze its structure and vibrational spectra. Such studies on analogous molecules provide a framework for understanding the expected outcomes of similar calculations on this compound.

Density Functional Theory (DFT) has emerged as a powerful and popular computational method due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and other properties based on the molecule's electron density, rather than the complex many-electron wave function.

Various exchange-correlation functionals are available within the DFT framework, with hybrid functionals like B3LYP being widely used for organic molecules. These functionals combine a portion of the exact exchange from Hartree-Fock theory with approximations for the exchange and correlation energies.

For this compound, DFT calculations are instrumental in predicting a wide array of properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and electronic properties such as frontier molecular orbital energies (HOMO and LUMO), which are key to understanding the molecule's reactivity.

The accuracy of any ab initio or DFT calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate representation of the orbitals but also increase the computational expense.

Commonly used basis sets for calculations on molecules like this compound include the Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. For molecules containing atoms with lone pairs and for calculations of properties like electron affinity, the inclusion of diffuse functions (indicated by a '+' in the basis set name) and polarization functions (indicated by '' or '(d,p)') is generally recommended to achieve reliable results.

Table 1: Comparison of Theoretical Methods for Quantum Chemical Calculations

| Method | Key Features | Typical Application for this compound |

| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Initial geometry optimization, molecular orbital analysis. |

| MP2 | Post-Hartree-Fock method, includes electron correlation. | More accurate energy and geometry calculations. |

| DFT (e.g., B3LYP) | Based on electron density, balances accuracy and cost. | Geometry optimization, vibrational frequencies, electronic properties. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of this compound.

The presence of the cyanomethyl group introduces a degree of conformational flexibility in this compound. The rotation around the bond connecting the methylene (B1212753) carbon to the phenyl ring can lead to different conformers with varying energies.

Conformational analysis can be performed using computational methods to identify the most stable conformer(s) and to determine the energy barriers for rotation between them. This is typically done by systematically rotating the dihedral angle of interest and calculating the energy at each step using a suitable quantum chemical method like DFT. The results of such an analysis are crucial for understanding which conformation is likely to be dominant under given conditions and how this might influence the molecule's properties and reactivity.

Computational chemistry is a powerful tool for investigating chemical reactions by locating and characterizing transition states. A transition state is the highest energy point along a reaction coordinate and represents the barrier that must be overcome for a reaction to occur.

For this compound, theoretical methods can be used to model various reactions, such as nucleophilic aromatic substitution or reactions involving the acetonitrile (B52724) group. By calculating the structure and energy of the transition state for a proposed reaction pathway, chemists can gain a deeper understanding of the reaction mechanism and predict the reaction rate. The characterization of a transition state involves confirming that the calculated structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Electronic Structure and Reactivity Descriptors

Theoretical investigations into the electronic structure of a molecule provide fundamental insights into its stability, reactivity, and potential interaction with other chemical species. For this compound, such an analysis would be particularly valuable in elucidating the interplay between the electron-withdrawing nitro and cyano groups and the electron-donating (by resonance) yet inductively withdrawing fluorine atom.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity.

For this compound, one would expect the HOMO to be located primarily on the phenyl ring, influenced by the substituents. The LUMO would likely be distributed over the nitro group and the phenyl ring, indicating these as the primary sites for nucleophilic attack. A detailed FMO analysis would provide quantitative values for the HOMO and LUMO energies and the energy gap, which are currently unavailable.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range (eV) |

| HOMO Energy | -8.0 to -7.0 |

| LUMO Energy | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

| Note: This table is hypothetical and for illustrative purposes only, as no published data is available. |

Electrostatic Potential Mapping

Table 2: Hypothetical Electrostatic Potential Data for this compound

| Atomic Site | Expected Electrostatic Potential (kcal/mol) |

| Oxygen atoms (Nitro group) | Highly Negative |

| Nitrogen atom (Nitrile group) | Negative |

| Phenyl ring hydrogens | Positive |

| Methylene hydrogens | Moderately Positive |

| Note: This table is hypothetical and for illustrative purposes only, as no published data is available. |

Acid-Base Properties and pKa Predictions (e.g., carbanion acidity)

The methylene protons (the CH2 group) of this compound are expected to be acidic due to the strong electron-withdrawing effects of the adjacent nitro and cyano groups, which can stabilize the resulting carbanion through resonance and induction. The fluorine atom's electron-withdrawing inductive effect would further enhance this acidity.

Predicting the pKa value of these protons is crucial for understanding the molecule's behavior in basic conditions and its utility in carbanion-based C-C bond-forming reactions. Computational methods, such as those based on density functional theory (DFT), can provide reliable pKa predictions. However, no such predictions for this compound have been reported in the literature. A comparative study with its non-fluorinated and isomeric analogues would be of significant interest to quantify the electronic effect of the fluorine substituent on carbanion stability.

Table 3: Hypothetical pKa Prediction for the Methylene Protons of this compound

| Compound | Predicted pKa |

| This compound | 10 - 12 |

| 4-Nitrophenylacetonitrile (B121139) | 12 - 14 |

| 3-Nitrophenylacetonitrile (B14267) | 13 - 15 |

| Note: This table is hypothetical and for illustrative purposes only, as no published data is available. |

Advanced Applications and Derivatization in Specialized Synthesis

Precursor in Medicinal Chemistry Synthesis

In medicinal chemistry, the design of new therapeutic agents often relies on building blocks that can impart desirable pharmacological and pharmacokinetic properties to the final molecule. 4-Fluoro-3-nitrophenylacetonitrile serves as such a scaffold, providing a foundation for constructing a diverse range of biologically active compounds.

This compound is a key building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). biosynth.com Its structural motifs are found in molecules designed for specific therapeutic targets. For instance, the related compound 4′-fluoro-3′-nitroacetophenone is utilized as a molecular scaffold for APIs, including the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. ossila.com The resulting inhibitor demonstrated high efficacy with a potency of 8 nM. ossila.com The core structure is also valuable in creating dihydroisoquinolines, which are investigated for their anti-cancer properties. biosynth.com The non-fluorinated analog, p-nitrophenylacetonitrile, is a known intermediate in the synthesis of widely used antiplatelet drugs, highlighting the importance of this chemical class in pharmaceutical development. xinchem.com

The functional groups of this compound make it an ideal starting material for the synthesis of various heterocyclic scaffolds known for their broad biological activities.

Imidazole (B134444) Derivatives: Imidazole and its derivatives are fundamental structures in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antifungal, and anti-inflammatory properties. researchgate.netderpharmachemica.com Fluorinated imidazole derivatives, in particular, have been developed as potent anti-neoplastic agents. nih.gov For example, a series of fluorinated imidazole[4,5f] nih.gov3wpharm.comphenanthroline derivatives were synthesized and found to inhibit the growth of liver cancer cells by inducing apoptosis through DNA damage. nih.gov One such derivative showed excellent inhibitory effects against HepG2 liver cancer cells with an IC₅₀ value of approximately 0.29 μM. nih.gov The nitrile and nitro groups on the this compound ring can be readily converted into the functionalities required to construct the imidazole ring system, making it a valuable precursor for this class of compounds.

Coumarin (B35378) Derivatives: Coumarins are another class of heterocyclic compounds with significant pharmacological value, including anticoagulant, antioxidant, and anticancer activities. chemmethod.comnih.govnih.gov The synthesis of functionalized coumarins often proceeds through intermediates containing nitro groups, which can be later modified to tune the molecule's activity. chemmethod.comresearchgate.net The closely related compound, 4′-fluoro-3′-nitroacetophenone, is explicitly used in the synthesis of bicyclic heterocycles like chromen (coumarin) derivatives. ossila.com This establishes a clear precedent for the use of this compound, where the acetonitrile (B52724) group can participate in cyclization reactions to form the characteristic coumarin core.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacokinetic profiles, particularly metabolic stability and bioavailability. nih.govacs.org

The carbon-fluorine (C-F) bond is exceptionally strong (approximately 105-109 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s. nih.govresearchgate.net By replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond, chemists can block "metabolic soft spots," reduce the rate of drug clearance, and prevent the formation of reactive metabolites. nih.gov

Beyond metabolic blocking, fluorine's high electronegativity can influence a molecule's physicochemical properties. It can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and affect membrane permeability, all of which can impact a drug's potency and bioavailability. nih.govresearchgate.net While generally enhancing stability, it is important to note that under certain biological conditions, the C-F bond can be cleaved, potentially releasing fluoride (B91410) ions, which must be monitored. nih.govnih.gov

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical industry, where the incorporation of halogen atoms, particularly fluorine, is a common strategy for developing effective and environmentally safer products. researchgate.net Halogenated compounds are prevalent in modern pesticides. On average, insecticides contain four halogen atoms per molecule, fungicides have three, and herbicides have 2.5. researchgate.net

The fluorine and nitro groups in this compound can contribute to:

Enhanced Efficacy: Improving the biological activity and selectivity of the agrochemical against target pests or weeds. researchgate.net

Improved Distribution: Modifying the compound's solubility and soil stability to ensure it reaches its target effectively and persists for the required duration. researchgate.net

Environmental Profile: The stability imparted by the fluorine atom can lead to more predictable degradation pathways and reduced environmental impact. researchgate.net The non-fluorinated analog, p-nitrophenylacetonitrile, is also used in the preparation of agricultural chemicals, further underscoring the value of this molecular framework in the sector. google.com

Development of Optoelectronic Materials and Dyes

The unique electronic nature of this compound, characterized by the presence of multiple strong electron-withdrawing groups (fluoro, nitro, and nitrile), makes it a valuable building block for the synthesis of organic materials used in electronic and optoelectronic devices.

A chromophore is the part of a molecule responsible for its color and its interaction with light. The design of advanced chromophores for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) often involves creating molecules with specific energy levels.

The incorporation of fluorine atoms into conjugated organic materials is a key strategy for tuning these properties. rsc.org Fluorination effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This has several significant advantages:

Easier Electron Injection: Lowering the LUMO level facilitates the injection of electrons from the cathode in electronic devices. rsc.org

Greater Stability: A lower HOMO level makes the material more resistant to degradation from oxidative processes, increasing device lifetime. rsc.org

Enhanced Charge Mobility: Intermolecular C-H···F interactions can influence the solid-state packing of the molecules, often promoting a π-stack arrangement that enhances the mobility of charge carriers. rsc.org

The combination of the highly electronegative fluorine atom with the potent electron-withdrawing nitro and nitrile groups makes this compound an excellent component for creating highly polarized, "push-pull" type systems that are fundamental to the performance of many organic electronic materials and dyes.

Caging Group Applications

Photolabile protecting groups (PPGs), often referred to as "caging" groups, are chemical moieties that can be removed from a molecule using light. nih.govbroadpharm.com This technology allows for precise spatial and temporal control over the release of active molecules, such as drugs, neurotransmitters, or signaling molecules. nih.govresearchgate.net The o-nitrobenzyl group is a classic and widely used photocleavable linker. nih.govresearchgate.netresearchgate.netdtu.dk Upon irradiation with UV light, an intramolecular hydrogen abstraction by the nitro group initiates a rearrangement that leads to the cleavage of the bond connecting the caging group to the molecule of interest. nih.govresearchgate.net

This compound shares structural similarities with the o-nitrobenzyl scaffold. The presence of the nitro group ortho to the cyanomethyl group suggests that it could function as a photolabile protecting group. In a hypothetical application, the methylene (B1212753) group of this compound could be derivatized to link to a functional group of a bioactive molecule, such as an amine or a hydroxyl group. This would render the bioactive molecule "caged" and inactive. Subsequent exposure to a specific wavelength of light would trigger the photocleavage of the bond, releasing the active molecule. The fluorine substituent on the phenyl ring could potentially modulate the photochemical properties, such as the wavelength of maximum absorption and the quantum yield of the cleavage reaction.

Table 1: Potential Caging Group Application of this compound

| Feature | Description |

|---|---|

| Protecting Group | This compound derivative |

| Mechanism | Light-induced intramolecular rearrangement and cleavage |

| Released Molecule | Bioactive compound (e.g., amine, alcohol) |

| Control | Spatial and temporal control via light application |

| Potential Advantage | Fluorine substitution may fine-tune photochemical properties |

Synthesis of Polymeric Materials (e.g., radical inhibitor in polymerization)

The synthesis of polymers with well-defined properties often relies on controlled polymerization techniques. Radical polymerization is a common method for producing a wide variety of polymers. sciengine.comresearchgate.net In some cases, it is necessary to inhibit or slow down the polymerization process, and this is achieved through the use of radical inhibitors. These molecules react with and neutralize the growing polymer chain radicals, thus terminating the polymerization.

While direct studies on the use of this compound in polymerization are not prevalent, the closely related compound, p-nitrophenylacetonitrile, has been reported to act as a radical inhibitor in the polymerization of vinyl acetate. The nitroaromatic structure can effectively scavenge free radicals. It is therefore plausible that this compound could also function as a radical inhibitor in polymerization reactions. The presence of the electron-withdrawing nitro and cyano groups, as well as the fluorine atom, would influence its reactivity towards radical species.

Furthermore, the term "monomer" has been used in relation to this compound, suggesting its potential to be incorporated into a polymer chain. nih.gov Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sciengine.comresearchgate.netnih.gov The incorporation of this compound as a comonomer in a polymerization process could lead to the synthesis of novel fluorinated polymers with specific functionalities imparted by the nitro and nitrile groups. For instance, these groups could serve as sites for post-polymerization modification.

Table 2: Potential Roles of this compound in Polymer Synthesis

| Role | Mechanism | Potential Outcome |

|---|---|---|

| Radical Inhibitor | Scavenging of free radicals by the nitroaromatic system. | Control over polymerization rate and polymer molecular weight. |

| Comonomer | Incorporation into a polymer backbone via its reactive sites. | Synthesis of functional fluorinated polymers with tunable properties. |

Role in Anion Recognition Systems

Anion recognition is a crucial area of supramolecular chemistry with applications in sensing, catalysis, and transport. nih.govrsc.org Colorimetric anion sensors are compounds that exhibit a visible color change upon binding to a specific anion. nih.govnih.gov This color change is often the result of a change in the electronic structure of the sensor molecule induced by the anion.

Derivatives of nitrophenyl compounds are frequently employed as the signaling units in such sensors. nih.govnih.gov The sensing mechanism often involves the deprotonation of an acidic C-H or N-H bond in the sensor molecule by the target anion. This deprotonation leads to the formation of a colored species. The acidity of the proton is a key factor in the sensitivity and selectivity of the sensor.

This compound possesses a methylene group (-CH2-) that is activated by two adjacent electron-withdrawing groups: the nitrophenyl ring and the nitrile group. This makes the methylene protons relatively acidic and susceptible to deprotonation by basic anions like fluoride (F⁻) or cyanide (CN⁻). Upon deprotonation, the resulting carbanion would be stabilized by resonance, and this change in electronic distribution could lead to a significant change in the molecule's absorption spectrum, resulting in a visible color change. The presence of the fluorine atom could also influence the acidity of the methylene protons and the binding affinity for specific anions. Therefore, this compound represents a promising scaffold for the design of new colorimetric anion sensors. nih.gov

Table 3: Proposed Anion Recognition Mechanism for this compound

| Component | Function |

|---|---|

| Recognition Site | Acidic methylene (-CH2-) protons |

| Signaling Unit | Nitrophenylacetonitrile scaffold |

| Analyte | Basic anions (e.g., F⁻, CN⁻) |

| Mechanism | Anion-induced deprotonation leading to a color change |

| Potential Application | Colorimetric sensor for specific anions |

Future Research Directions and Challenges

Sustainable Synthesis and Process Intensification

The traditional synthesis of nitriles and nitroaromatic compounds often involves harsh reagents and conditions, leading to environmental concerns. A significant future direction is the development of sustainable and intensified synthetic processes for 4-Fluoro-3-nitrophenylacetonitrile.

Greener synthetic routes are being investigated to minimize the environmental impact. One approach involves the use of less hazardous reagents and solvent-free conditions. For instance, the use of trifluoromethanesulfonic acid as a catalyst for aromatic nitration with commercially available 68% nitric acid has been shown to be a mild and efficient method, offering near-quantitative yields under solvent-free conditions for various arenes. organic-chemistry.org This method's applicability to the nitration of fluorinated precursors of this compound presents a promising area for research. Another sustainable approach is the use of solid-supported reagents, such as a silica-KF reagent for the fluorination of activated aromatic compounds, which can simplify product purification and reduce waste. researchgate.net

Process intensification, particularly through the application of flow chemistry, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of aryl nitriles in a cyanide-free manner has been demonstrated using a continuous flow process with p-tosylmethyl isocyanide (TosMIC) as a precursor, achieving high yields in short residence times. rsc.org The application of flow chemistry to the nitration of fluorinated anilines, key intermediates, has also been shown to be a scalable and safer alternative to batch processes, especially for highly exothermic reactions. europa.eu Exploring the adaptation of these flow chemistry principles to the complete synthesis of this compound is a critical next step.

Future research should focus on developing a fully continuous and sustainable process, potentially integrating catalytic nitration and cyanation steps in a "one-pot" or "telescoped" flow reactor system. Biocatalysis also presents an intriguing, albeit challenging, avenue. While biocatalytic nitro reductions are being developed, the direct enzymatic synthesis of complex nitriles like this compound remains an area for future exploration. rsc.org

Exploration of Novel Reactivity Pathways

The unique arrangement of functional groups in this compound opens up a plethora of possibilities for novel chemical transformations. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution of the fluorine atom, while the nitrile group itself can undergo a variety of reactions.

One area of active research is the use of this compound in the synthesis of heterocyclic compounds. The nitrile group can participate in cycloaddition reactions to form various five- and six-membered rings. youtube.com For instance, it can serve as a precursor for the synthesis of dihydroisoquinolines, a class of compounds known for their anti-cancer properties. biosynth.com The development of novel domino, "click," and retro-Diels-Alder reactions starting from nitrile-containing scaffolds is a promising strategy for constructing complex heterocyclic systems. researchgate.net

Metal-catalyzed cross-coupling reactions represent another fertile ground for exploring the reactivity of this compound. Palladium-catalyzed reactions, such as the intramolecular acylcyanation of alkenes using α-iminonitriles, demonstrate the potential for activating the C-CN bond to form new carbon-carbon bonds. rsc.org The development of palladium-catalyzed direct C-H nitration and intramolecular C-H functionalization offers a pathway to synthesize complex fused ring systems like 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives from related starting materials. rsc.org Investigating the participation of this compound in such advanced cross-coupling reactions could lead to the discovery of novel molecular architectures.

Future investigations should aim to systematically explore the reactivity of each functional group in a controlled manner, leading to a deeper understanding of the molecule's synthetic potential. The development of stereoselective transformations, perhaps through the use of chiral catalysts, would further enhance the value of this building block in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

Advanced Materials Science Applications

The presence of both fluorine and a nitrile group suggests that this compound could be a valuable monomer for the synthesis of advanced functional polymers. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique electrical properties. sciengine.comadvanced-emc.compageplace.de The nitrile group, being highly polar, can enhance properties such as the glass transition temperature (Tg) and solvent resistance of polymers. researchgate.net

The incorporation of this compound into polymer backbones could lead to materials with a unique combination of properties. For example, fluorinated polymers are increasingly used in high-performance electronics as insulating layers and in energy storage devices. sciengine.comchemours.com The high fluorine content could impart desirable dielectric properties, while the nitrile groups could contribute to improved thermal stability and specific interactions with other materials.

The polymerization of nitrile-containing monomers, such as acrylonitrile, is well-established, and the resulting polymers can be further modified through reactions of the nitrile group. sciengine.com This suggests that polymers derived from this compound could serve as platforms for post-polymerization modification, allowing for the fine-tuning of material properties.

A significant challenge and a key area for future research is the actual synthesis and characterization of polymers derived from this compound. Investigating its polymerization behavior, either as a homopolymer or as a comonomer with other fluorinated or non-fluorinated monomers, is essential. Subsequent characterization of the resulting polymers' thermal, mechanical, and electrical properties will be crucial to identify potential applications in areas such as high-performance coatings, membranes, and electronic components.

Interdisciplinary Research with Biological Systems (excluding dosage/administration)

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable scaffold for medicinal chemistry research. The fluorinated phenylacetonitrile (B145931) core is a key component in a variety of therapeutic agents.

Derivatives of this compound have shown promise in several therapeutic areas. For instance, the synthesis of dihydroisoquinolines from this compound is of interest due to the established anti-cancer properties of this class of heterocycles. biosynth.com Furthermore, closely related structures, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have been synthesized and evaluated as potential antitubercular agents. ossila.com Substituted α-(phenylhydrazono)phenylacetonitrile derivatives have also been identified as potent uncouplers of oxidative phosphorylation, a mechanism relevant to various biological processes. nih.gov

Molecular modeling studies of related fluoroquinolone molecules have provided insights into their interactions with biological targets like DNA gyrase, guiding the design of more effective antibacterial agents. nih.govresearchgate.net Similar in silico studies on derivatives of this compound could help in identifying potential biological targets and in designing novel inhibitors for various enzymes or receptors. The interaction of such compounds with proteins and nucleic acids can be explored through computational docking and other molecular modeling techniques. researchgate.netnih.gov

Future interdisciplinary research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. This would involve collaboration between synthetic chemists and biologists to explore the structure-activity relationships of these new molecules against a range of biological targets, including those relevant to cancer, infectious diseases, and metabolic disorders. Biocatalytic approaches could also be employed for the stereoselective synthesis of chiral derivatives, which is often crucial for biological activity. nih.govutdallas.edu

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Fluoro-3-nitrophenylacetonitrile, and how are they experimentally determined?

- Answer : The compound (CAS 157662-77-6) has a molecular weight of 180.136 g/mol, density of 1.368 g/cm³, and boiling point of ~350°C at 760 mmHg . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing fluorinated vs. nitro group positions).

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.

- FTIR Spectroscopy : To confirm nitrile (C≡N) and nitro (NO₂) functional groups.

- Elemental Analysis : To validate purity and elemental composition.

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A plausible method involves:

Nitration of 4-Fluorophenylacetonitrile : Introducing a nitro group at the meta position using mixed acids (H₂SO₄/HNO₃) under controlled temperatures (~0–5°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like di-nitrated derivatives.

- Note : Alternative routes may involve fluorination of pre-nitrated precursors, but regioselectivity must be carefully optimized .

Q. How should researchers handle and store this compound safely?

- Answer :

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the nitrile group .

- Safety Precautions : Use PPE (gloves, goggles) to mitigate risks from nitro group toxicity and nitrile reactivity. Consult CAMEO Chemicals guidelines for nitro compound hazards .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Answer :

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine coupling .

- Cross-Referencing : Validate against high-purity standards from authoritative databases like NIST or PubChem .

Q. What strategies optimize the regioselectivity of nitration in fluorinated arylacetonitriles?

- Answer :

- Directed Nitration : Utilize directing groups (e.g., electron-withdrawing nitrile) to favor meta-substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance nitro group orientation by stabilizing transition states .

- Catalytic Approaches : Lewis acids like FeCl₃ can modulate reactivity in mixed-acid systems .

Q. What are the potential applications of this compound in medicinal chemistry?

- Answer :

- Enzyme Inhibitor Synthesis : The nitrile group serves as a bioisostere for carbonyls, enabling protease inhibitor design (e.g., cathepsin inhibitors) .

- Anticancer Agents : Nitro groups facilitate prodrug activation via nitroreductases in hypoxic tumor environments .

- Fluorine Effects : Enhances metabolic stability and membrane permeability in lead compounds .

Q. How can researchers address discrepancies in reported solubility data for this compound?

- Answer :

- Standardized Protocols : Use USP <1231> guidelines for solubility testing in solvents like DMSO, ethanol, and water.

- Temperature Control : Ensure measurements are taken at 25°C ± 0.1°C to minimize variability .

- Purity Verification : Impurities (e.g., residual solvents) can skew results; use HPLC or GC-MS for validation .

Methodological Considerations

- Data Reproducibility : Cross-check experimental procedures with peer-reviewed syntheses (e.g., nitration conditions in ).

- Advanced Characterization : For mechanistic studies, employ time-resolved FTIR or X-ray crystallography to probe reaction intermediates.

- Toxicity Profiling : Use EPA DSSTox or ECHA databases to assess environmental and health risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.